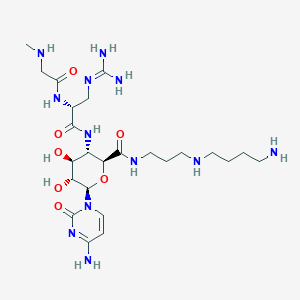

![molecular formula C10H12N2O2 B009147 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 105807-84-9](/img/structure/B9147.png)

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Overview

Description

Synthesis Analysis

The synthesis of 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one and its derivatives involves various methods. For instance, a study demonstrated the synthesis of related compounds by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, further reacting with benzyl bromide in methanolic ammonia water, showcasing the compound's ability to form through different synthetic pathways (Hwang et al., 2006). Another approach involved the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, utilizing amino resin as a scavenger reagent, highlighting a method to achieve high purities (Xiaoguang & Du-lin, 2005).

Molecular Structure Analysis

Molecular structure characterization of the compound and its derivatives has been extensively studied. For example, crystallographic analysis has been employed to determine the molecular structures, demonstrating extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability and properties of the compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Research has explored the chemical reactions involving 6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one, including its capability to undergo various chemical transformations. The compound's reactivity with different reagents opens avenues for synthesizing a broad range of derivatives with potential biological activities (Zhou et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies utilizing X-ray diffraction analysis have provided insights into the crystalline structure and intermolecular interactions, which are essential for predicting the compound's solubility and stability (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and potential for forming derivatives, have been a significant focus. Research has highlighted the compound's ability to participate in a range of reactions, forming structurally diverse and biologically active derivatives (Zhou et al., 2014).

Scientific Research Applications

Summary of the Application

“6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is used in the synthesis of aromatic diamine-based benzoxazines. These benzoxazines are prepared by reacting several 4,4 -bis (3,4-dihydro-2H-1,3-benzoxazin-3-yl) diphenyl methane monomers with different phenols .

Methods of Application or Experimental Procedures

The molecular chemical structures of the bi-functional monomers are characterized by FTIR and 1H-NMR. The curing behaviors are investigated by dynamic differential scanning calorimetry (DSC). Activation energies are analyzed by Kissinger, Ozawa, and Starink methods at various heating rates .

Results or Outcomes

The study found that the glass transition temperature (Tg) is closely related to the blocking position while thermal stability decreases comparatively regardless of the blocking position. High arylamine Mannich bridging leads to a large amount of dangling groups, which reduces the decomposition peak temperature .

2. Application in Pharmaceutical Chemistry

Summary of the Application

This compound is used as an intermediate in the synthesis of the drug Ticagrelor . Ticagrelor is a medication used for the prevention of stroke and other heart diseases.

Results or Outcomes

The compound is successfully used in the synthesis of Ticagrelor, a widely used medication for heart diseases .

3. Application in Organic Synthesis

Summary of the Application

“6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is used in the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

Methods of Application or Experimental Procedures

The compound is used in a TFA-catalyzed synthesis process. The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

Results or Outcomes

The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .

4. Application in Medicinal Chemistry

Summary of the Application

This compound is used as an intermediate in the synthesis of various pharmaceuticals . It is particularly used in the production of Ticagrelor, a medication used for the prevention of stroke and other heart diseases .

Results or Outcomes

The compound is successfully used in the synthesis of Ticagrelor, a widely used medication for heart diseases .

5. Application in Organic Synthesis

Summary of the Application

“6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is used in the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

Methods of Application or Experimental Procedures

The compound is used in a TFA-catalyzed synthesis process. The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

Results or Outcomes

The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .

Safety And Hazards

Future Directions

properties

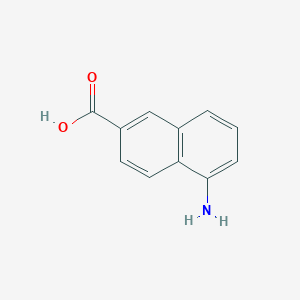

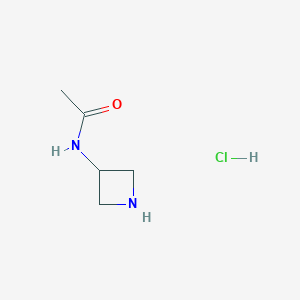

IUPAC Name |

6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYICLSWZHMIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546172 | |

| Record name | 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one | |

CAS RN |

105807-84-9 | |

| Record name | 6-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)